molecular formula C8H10FNO B12953693 3-Ethoxy-2-fluoroaniline

3-Ethoxy-2-fluoroaniline

Cat. No.: B12953693
M. Wt: 155.17 g/mol
InChI Key: FAJSUQZKWXIQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-fluoroaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluoroaniline typically involves the nucleophilic substitution of a fluoroarene. One common method is the reaction of 3-fluoronitrobenzene with ethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the substitution and reduction processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-Ethoxy-2-fluoroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

  • 2-Ethoxy-3-fluoroaniline
  • 4-Chloro-3-ethoxy-2-fluoroaniline
  • 4-Ethoxy-2-fluoroaniline

Comparison: 3-Ethoxy-2-fluoroaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying biological activities .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-ethoxy-2-fluoroaniline

InChI

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3

InChI Key

FAJSUQZKWXIQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.